molecular formula C8H10O2 B14731163 1-Oxaspiro[4.4]non-3-en-2-one CAS No. 5732-90-1

1-Oxaspiro[4.4]non-3-en-2-one

Cat. No.: B14731163
CAS No.: 5732-90-1
M. Wt: 138.16 g/mol
InChI Key: ZCQXVRLIDORDIR-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Organic Synthesis and Medicinal Chemistry

Spirocyclic systems, where two rings are fused at a single, shared carbon atom, are more than just a chemical curiosity. Their inherent three-dimensionality sets them apart from their flatter aromatic counterparts. tandfonline.com This unique spatial arrangement allows for the projection of functional groups in multiple directions, a highly desirable trait in drug design as it can lead to more specific and potent interactions with biological targets. tandfonline.com The rigid or conformationally restricted nature of many spirocycles, particularly those with smaller rings, further aids in structure-based drug design. tandfonline.com

In the quest for novel therapeutics, spirocyclic scaffolds offer a pathway to explore new chemical space and develop compounds with improved properties. rsc.orgnih.gov Medicinal chemists have successfully incorporated these structures into a variety of drug candidates and approved drugs, targeting a wide range of diseases. acs.orgnih.gov The introduction of a spirocycle can positively influence a molecule's physicochemical properties, such as its solubility in water, lipophilicity (logP), and metabolic stability. tandfonline.comrsc.orgbldpharm.com By increasing the fraction of sp3-hybridized carbons (Fsp3), a measure of a compound's complexity, spirocycles can enhance the likelihood of a drug candidate's success in clinical development. bldpharm.com

Furthermore, the development of stereoselective synthetic methods has been crucial in unlocking the full potential of spirocycles, allowing for precise control over the stereochemistry at multiple centers. tandfonline.com This has led to a surge in research focused on creating diverse libraries of spirocyclic compounds for drug discovery programs. bohrium.com

Importance of Spirolactone Scaffolds as Privileged Structures in Chemical Research

Within the broad class of spirocyclic systems, spirolactones hold a special place. A "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. Spirolactone scaffolds fit this description, appearing in numerous bioactive natural products and synthetic compounds. bohrium.com

The presence of the lactone (a cyclic ester) functionality within a spirocyclic framework imparts specific chemical reactivity and potential for biological activity. The well-known antihypertensive drug spironolactone (B1682167) is a prime example of a medicinally relevant compound featuring a spirolactone core. bohrium.comdrugbank.com Research into spirolactone-containing compounds has revealed a wide array of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The unique combination of the spirocyclic and lactone motifs creates a scaffold that can be readily modified to fine-tune its biological activity and pharmacokinetic properties.

Overview of 1-Oxaspiro[4.4]non-3-en-2-one as a Representative Spirolactone System

This compound serves as a fundamental example of a spirolactone system. Its structure consists of a five-membered cyclopentane (B165970) ring fused to a five-membered butenolide ring at a single spiro-carbon atom. The butenolide ring contains an ester group and a carbon-carbon double bond.

While the parent compound itself is a subject of research, a particularly well-studied derivative is 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one. ontosight.aichemicalbook.comepa.gov This derivative, also known as a metabolite of the pesticide Spiromesifen (B166731), highlights the chemical versatility of the this compound core. chemicalbook.comcymitquimica.comsigmaaldrich.com The presence of a hydroxyl group and a bulky trimethylphenyl (mesityl) substituent significantly influences its chemical and physical properties. ontosight.aicymitquimica.com

The study of this compound and its derivatives provides valuable insights into the synthesis, reactivity, and potential applications of this important class of spirolactones. rsc.org

Table 1: Physicochemical Properties of a Representative this compound Derivative

PropertyValue
IUPAC Name 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one
Molecular Formula C17H20O3
Molecular Weight 272.34 g/mol
Melting Point approx. 253℃ (dec.)
Topological Polar Surface Area 46.5 Ų
Complexity 433
Hydrogen Bond Donor Count 1
CAS Number 148476-30-6
Synonyms 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol, Spiromesifen Metabolite M01

Data sourced from PubChem and other chemical databases. chemicalbook.comchemicalbook.comcymitquimica.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5732-90-1

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

1-oxaspiro[4.4]non-3-en-2-one

InChI

InChI=1S/C8H10O2/c9-7-3-6-8(10-7)4-1-2-5-8/h3,6H,1-2,4-5H2

InChI Key

ZCQXVRLIDORDIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C=CC(=O)O2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Oxaspiro 4.4 Non 3 En 2 One and Its Analogs

General Strategies for Spirocyclic Lactone Construction

The construction of spirocyclic lactones, which are core motifs in numerous natural products and pharmaceuticals like spironolactone (B1682167), relies on a variety of powerful synthetic transformations. acs.orgnih.gov The inherent rigidity and three-dimensionality of these scaffolds make them attractive targets in drug discovery. researchgate.netrsc.org

The formation of the spirocyclic core is fundamentally a cyclization process, where a new ring is formed at a single, shared atom. pearson.com A variety of cyclization reactions have been developed to create these frameworks. Radical cascade reactions, for instance, can be used to prepare a range of spirocyclic γ-lactones through ring expansion and subsequent cyclization. nih.gov This method can involve 1-, 3-, 4-, and 5-carbon expansion of cyclic ketones like cyclopentanone (B42830) and cyclohexanone, followed by a 5-exo-trig or 5-exo-dig cyclization to furnish γ-lactones spirofused to 6- to 10-membered rings. nih.gov

Another powerful strategy involves the intramolecular trapping of reactive intermediates. For example, rhodium carbenes, generated from diazo compounds, can be trapped intramolecularly by a nearby oxygen atom, leading to the formation of a furanone which can be a precursor to spirocyclic systems. mdpi.com Similarly, domino radical bicyclization processes have been employed to create azaspiro[4.4]nonane skeletons, where two rings are formed in a single synthetic step. nih.gov Base-promoted cyclization of specifically designed linear precursors is also a common method to access spirocyclic lactones. nih.gov

Cyclization Strategy Key Intermediates/Reaction Type Resulting Spiro-System Reference
Radical CascadeBeckwith-Dowd Ring Expansion / 5-exo-trig CyclizationSpirocyclic γ-lactones fused to 6-10 membered rings nih.gov
Domino Radical BicyclizationAryl/Alkoxyaminyl Radicals1-Azaspiro[4.4]nonane derivatives nih.gov
Intramolecular TrappingRhodium Carbene / O-H InsertionBenzofuranone (spirocycle precursor) mdpi.com
Base-Promoted CyclizationIntramolecular AlkylationSpirocyclic Indoline Lactone nih.gov

A highly efficient approach to spirolactones involves the simultaneous or sequential formation of both a key carbon-carbon (C-C) and the ring-closing carbon-oxygen (C-O) bond within a single reaction vessel. rsc.orgresearchgate.net This one-pot strategy avoids the need to isolate intermediates, saving time and resources. An effective method utilizes Lewis acidic conditions, such as with iron(III) chloride (FeCl₃), to promote the coupling of exocyclic enoate esters with phenols. rsc.orgresearchgate.net In this process, the typical self-aromatization of some substrates is overridden by the desired intermolecular coupling, leading to the formation of spiro(tri or tetra)cyclic lactones. rsc.orgresearchgate.net This methodology has proven effective for a variety of substrates, including those derived from indanone, yielding complex spirocycles with diverse functionalities. rsc.org

The formation of C-C bonds is a cornerstone of organic synthesis, often involving the reaction of enolates or organometallic species with electrophiles. cambridge.org In the context of one-pot spirolactone synthesis, these fundamental bond-forming principles are integrated into a cascade process. rsc.org

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Reference
Aliphatic Exocyclic Enoate EstersPhenolsFeCl₃ (Lewis Acid)Spiro(tri or tetra)cyclic lactones rsc.orgresearchgate.net
Indanone Derived EstersPhenolsFeCl₃ (Lewis Acid)Spiro(tetra or penta)cyclic lactones rsc.org

Dearomatization reactions have emerged as a powerful tool in modern synthesis, enabling the conversion of flat, aromatic precursors into complex, three-dimensional spirocyclic architectures. mdpi.commdpi.com This strategy is particularly valuable as it transforms readily available aromatic compounds into molecules with new stereocenters and rich functionality. mdpi.commdpi.com Phenols are common substrates, as their dearomatization provides access to cyclohexadienones, which are key components of many bioactive molecules. mdpi.com

Hypervalent iodine-mediated dearomatizing spirocyclization is a prominent technique in this area. mdpi.comnih.gov It uses environmentally benign hypervalent iodine reagents to construct spirocycles under mild conditions. mdpi.com This method has been applied to the synthesis of the core of natural products like spirocalcaridines A and B. mdpi.comnih.gov Transition-metal catalysis, using metals such as palladium, iridium, and ruthenium, has also been extensively developed for asymmetric dearomatization reactions to build chiral spirocycles. mdpi.com These reactions often proceed through cascade mechanisms, efficiently building molecular complexity. researchgate.net

Aromatic Precursor Methodology Key Feature Resulting Spiro-Structure Reference
PhenolsHypervalent Iodine-Mediated OxidationEnvironmentally benign, mild conditionsSpirocyclic Cyclohexadienones mdpi.commdpi.com
Propargyl GuanidinesTandem Oxidative Amination Dearomatizing Spirocyclization (TOADS)Construction of complex natural product coresTricyclic Guanidine Spirocycle mdpi.comnih.gov
N-arylpropiolamidesCopper-Catalyzed Radical Oxidation/DearomatizationRadical cascade reactionSpirocyclohexadienones researchgate.net
YnamidesCopper-Catalyzed Carbomagnesiation / Lewis AcidRegioselective nucleophilic dearomatizationAza-spiro Dihydropyridine Scaffolds nih.gov

Specific Synthetic Routes to the 1-Oxaspiro[4.4]non-3-en-2-one Core

The specific framework of this compound, featuring a five-membered lactone spiro-fused to a cyclopentane (B165970) ring, can be accessed through tailored synthetic strategies that build upon the general principles of cyclization and bond formation.

Lewis acid catalysis is a powerful tool for promoting reactions that form the this compound core. Lewis acids can activate substrates, often carbonyl compounds or their derivatives, towards nucleophilic attack, thereby facilitating the crucial cyclization and condensation steps. For instance, the general one-pot method for spirolactone synthesis using iron(III) chloride (FeCl₃) provides a template for this approach, where a suitable cyclopentanone-derived enoate ester could react with a C2-synthon in a Lewis acid-mediated process to form the spirocyclic lactone. rsc.orgresearchgate.net

More broadly, Lewis acids like aluminum triflate have been used in formal [4+2] cycloadditions of bicyclobutane ketones with dienol ethers to create bicyclic systems, showcasing their utility in constructing complex carbocyclic frameworks that could be precursors to spiro-lactones. rsc.org The key role of the Lewis acid is to orchestrate the bond-forming events that lead to the desired cyclic product.

A common and intuitive strategy for synthesizing the this compound core involves the intramolecular cyclization of a suitably functionalized linear precursor. This approach requires the initial construction of an open-chain molecule that contains all the necessary atoms and functional groups for the target spirocycle. A classic example of this strategy in a related system is the synthesis of the drug spironolactone, where a propionic acid side chain attached to a steroid core is cyclized to form the spiro-lactone ring. nih.govmdpi.com This lactonization is often achieved by treating a linear hydroxycarboxylic acid (or its ester equivalent) with acid. mdpi.com

Applying this logic to this compound, a potential linear precursor would be a 1-(carboxymethyl)cyclopentyl-substituted vinyl alcohol or a related derivative. An intramolecular esterification (lactonization) reaction would then form the C-O bond, closing the five-membered lactone ring and creating the spirocyclic structure. A general approach to related spirocyclic butenolides involves the acid-induced rearrangement of a carbinol, which is itself derived from the addition of a lithiated dihydrofuran to cyclobutanone, demonstrating a pathway from acyclic/simple cyclic precursors to the spirocyclic core. researchgate.net

Acid-Catalyzed Reactions of Diol Precursors with Ketones

The synthesis of spirolactones, including the this compound framework, can be achieved through acid-catalyzed reactions involving suitable precursors. A key strategy involves the cyclization of a hydroxy-keto acid intermediate under acidic conditions to form the target oxaspirolactone. unibo.it This intramolecular esterification, or lactonization, is a fundamental transformation in organic synthesis.

Another relevant acid-catalyzed process is the formation of acetals from ketones. For instance, the resolution of spirocyclic ketones, which are precursors to the target butenolides, has been effectively carried out through acetalization with a chiral acid, such as (R)-(-)-mandelic acid. researchgate.net This reaction is efficiently catalyzed by Lewis acids like scandium triflate. While this example is used for resolution, the underlying reaction—the acid-catalyzed reaction of a ketone with a diol-like molecule—is a cornerstone of the synthetic strategies in this class of compounds. The mechanism typically involves the protonation of the ketone carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the hydroxyl groups of the diol to form a cyclic ketal or, in the case of a hydroxy acid, the lactone. In the synthesis of flavoring ketones, solid acid catalysts like Amberlyst-15 have been shown to be effective for the alkylation of a ketoester with an alcohol, followed by decarboxylation, demonstrating the utility of acid catalysis in related ketone transformations.

Ring-Closing Metathesis in Spirolactone Synthesis

Ring-closing metathesis (RCM) has become a powerful and widely used transformation for the synthesis of various cyclic compounds, including unsaturated lactones. researchgate.net This reaction allows for the formation of 5- to 30-membered rings through the intramolecular reaction of a diene or an enyne, driven by the release of a small volatile alkene like ethene. dicp.ac.cn The development of well-defined ruthenium-based catalysts, such as those developed by Grubbs and Schrock, has been pivotal due to their remarkable functional group tolerance and operational simplicity. clockss.org

In the context of spirolactone synthesis, RCM is particularly valuable. The strategy involves preparing an acyclic precursor containing both a cyclopentane ring and an acrylate (B77674) ester derived from an allylic or homoallylic alcohol. The subsequent RCM reaction of this diene substrate directly forges the unsaturated lactone ring fused at the spiro center. A notable application is the synthesis of α,β-unsaturated γ- and δ-lactones from acrylates of allylic and homoallylic alcohols. clockss.org To overcome the potential formation of unproductive stable chelates between the catalyst and the ester carbonyl, additives like titanium isopropoxide are sometimes used to destabilize these complexes and promote effective cyclization. clockss.org

Table 1: Commonly Used Catalysts in Ring-Closing Metathesis This table is interactive. Users can sort data by clicking on the column headers.

Catalyst Name Generation Key Features
Grubbs' Catalyst First Good activity, especially with terminal olefins.
Grubbs' Catalyst Second Higher activity, broader substrate scope, more stable. dicp.ac.cn
Hoveyda-Grubbs Catalyst Second Features a chelating isopropoxybenzylidene ligand for enhanced stability and recovery.

Stereoselective and Enantioselective Synthesis of this compound Scaffolds

The biological activity of spirocyclic compounds is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereoselective and enantioselective synthesis of the this compound scaffold is of paramount importance.

Catalytic Asymmetric Approaches to Chiral Spirolactones

Catalytic asymmetric synthesis represents one of the most elegant strategies for obtaining enantioenriched chiral molecules. One powerful approach is the catalytic asymmetric desymmetrization of prochiral starting materials. For instance, prochiral 2,2-disubstituted cyclopentene-1,3-diones can be desymmetrized through a direct catalytic asymmetric vinylogous nucleophilic addition of deconjugated butenolides, providing access to highly functionalized and enantioenriched cyclopentane derivatives. acs.org

Another successful strategy involves the transition metal-catalyzed functionalization of cyclopentene (B43876) derivatives. A concise total synthesis of a related therapeutic compound utilized a nickel-catalyzed Ueno-Stork type dicarbofunctionalization, which skillfully generated two adjacent stereocenters on the central cyclopentane ring of the spirocyclic core. unibo.it These methods highlight the power of modern catalysis to construct the chiral framework from achiral or prochiral precursors with high levels of stereocontrol.

Chiral Ligand-Mediated Reactions in Spirocyclization

The use of chiral ligands in transition-metal catalysis is a cornerstone of asymmetric synthesis, enabling the transfer of chirality from the ligand to the product during the reaction. scispace.com The design of ligands with rigid backbones, such as those based on spiro scaffolds like 1,1′-spirobiindane-7,7′-diol (SPINOL) or 9,9'-spirobifluorene, is crucial as it minimizes conformational flexibility and enhances enantioselectivity. acs.orgscispace.com

Numerous chiral phosphorus ligands, including diphosphines (e.g., SDP), phosphoramidites, and phosphonites, have been developed and successfully applied in asymmetric reactions catalyzed by metals like rhodium, ruthenium, palladium, and nickel. researchgate.netacs.org A specific example is the enantioselective bromoaminocyclization of 2-benzofuranylmethyl N-tosylcarbamates, which is catalyzed by a complex of a chiral phosphine (B1218219) oxide and scandium triflate (Sc(OTf)₃) to produce optically active spiro compounds. acs.org Similarly, N-heterocyclic carbenes (NHCs) bearing chiral moieties have been used as organocatalysts in formal [3+2] cyclizations to yield chiral spirooxindole-butenolides, demonstrating that non-metallic catalysts can also mediate these complex transformations. nih.gov These ligand-mediated reactions create a chiral pocket around the metal center, forcing the substrate to bind and react in a specific orientation, thus dictating the stereochemical outcome of the spirocyclization.

Optical Resolution Techniques for Enantiopure Spirocyclic Butenolides

When an enantioselective synthesis is not feasible or provides insufficient enantiomeric excess, optical resolution of a racemic mixture remains a vital technique. For precursors to this compound, such as racemic 1-oxaspiro[4.4]nonan-6-ones, efficient resolution methods have been developed.

One effective method is based on the diastereoselective formation of acetals. The racemic ketone can be reacted with an enantiopure chiral diol or a related compound. A particularly successful approach involves acetalization with enantiopure (R)-(-)-mandelic acid, catalyzed by scandium triflate. researchgate.net The resulting diastereomeric acetals can then be separated using standard chromatographic techniques, followed by hydrolysis to release the enantiomerically pure ketones. Another reported technique utilizes sulfoximine (B86345) technology for the resolution of these spirocyclic ketones.

Table 2: Selected Optical Resolution Methods for Spirocyclic Ketone Precursors This table is interactive. Users can sort data by clicking on the column headers.

Technique Chiral Resolving Agent Key Features Reference
Mandelic Acetal Technology (R)-(-)-Mandelic Acid Forms separable diastereomeric acetals; catalyzed by Sc(OTf)₃. researchgate.net

Diastereoselective Control in this compound Formation

In addition to controlling the absolute stereochemistry at the spirocenter, many synthetic strategies must also control the relative stereochemistry of other substituents on the bicyclic framework. This diastereoselective control is crucial for accessing specific isomers of complex natural products and analogues.

Control can be exerted at various stages of the synthesis. For instance, the reduction of ketone intermediates can be directed to produce specific alcohol diastereomers. Complementary reduction conditions can provide access to either the α- or β-stereoisomeric carbinols on demand. Furthermore, stereocenters can be set with high fidelity during carbon-carbon bond-forming reactions. The nickel-catalyzed dicarbofunctionalization mentioned earlier is one such example that establishes two stereocenters in a controlled manner. unibo.it In other cases, a stereocenter might be installed with the wrong relative configuration initially and then corrected later in the synthesis via a stereochemical inversion reaction, such as a classic Sₙ2 substitution. unibo.it These methods provide chemists with a versatile toolkit to craft any desired diastereomer of the this compound scaffold.

Organometallic and Catalytic Transformations in Spirolactone Synthesis

The construction of the spirolactone framework, a key feature of this compound, has been significantly advanced through the use of organometallic chemistry and catalysis. These methods offer high levels of selectivity and efficiency, often under mild reaction conditions.

Hypervalent Iodine Reagent-Mediated Spirocyclizations

Hypervalent iodine reagents have emerged as powerful and environmentally benign tools in organic synthesis, capable of facilitating a variety of oxidative transformations. nih.govacsgcipr.orgresearchgate.net Their application in the synthesis of spirocyclic systems often involves the oxidative cyclization of phenolic precursors or other suitably functionalized substrates. oaepublish.com While a direct synthesis of this compound using this method is not extensively documented, the principles can be applied to its analogs.

The general strategy involves the oxidation of a substrate containing a nucleophilic moiety, leading to an intramolecular cyclization to form the spirocyclic core. For instance, the oxidation of a phenol (B47542) bearing a tethered nucleophile can initiate a dearomatizing spirocyclization. oaepublish.com In the context of this compound analogs, a plausible approach would involve the use of a precursor with a cyclopentane ring and a side chain amenable to cyclization upon oxidation with a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA) or iodosobenzene (B1197198) diacetate.

Table 1: Examples of Hypervalent Iodine-Mediated Spirocyclizations

Substrate TypeHypervalent Iodine ReagentProduct TypeReference
DiarylacetylenesPIDA, BF₃·Et₂OFused spiro polycyclic compounds oaepublish.com
Phenols with internal nucleophilesIodine(III)-based electrophilesortho- and para-spirocyclic compounds oaepublish.com
Alkenoic acidsChiral bifunctional sulfide (B99878) catalyst with N-bromophthalimide (NBP)Chiral α-spiro-γ-lactones nii.ac.jp

Palladium-Catalyzed Approaches to Spirocyclic Systems

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the formation of spirolactones is well-established. nih.govacs.orgdatapdf.comdivyarasayan.org These methods often involve intramolecular cyclizations of functionalized precursors, offering high efficiency and functional group tolerance.

A notable example is the palladium-catalyzed hydrocarbonylative spirolactonization of 2-vinylaryl hydroxyalkyl ketones, which provides efficient access to oxaspirolactones. nih.gov This cascade reaction involves the hydrocarbonylation of an alkene followed by an intramolecular lactonization. Another powerful strategy is the intramolecular palladium-catalyzed allylic alkylation, which can be used to construct γ-lactones from precursors where the nucleophile and electrophile are tethered by an ester moiety. nih.govacs.orgdatapdf.com This approach, however, requires careful consideration of the reaction conditions to favor the desired 5-exo cyclization.

Furthermore, palladium-catalyzed tandem β-C(sp³)–H olefination/lactonization of carboxylic acids and olefins, enabled by an N-acyl sulfonamide ligand, presents a direct route to γ-alkylidene lactones. nih.gov The synthesis of benzannulated steroid spiroketals has also been achieved through palladium-catalyzed spiroketalization of alkynediols. researchgate.net

Table 2: Palladium-Catalyzed Spirolactone Syntheses

Precursor TypeCatalytic SystemProduct TypeReference
2-Vinylaryl hydroxyalkyl ketonesPalladium catalystOxaspirolactones nih.gov
Unsaturated ester tethersPalladium catalystγ-Lactones nih.govacs.orgdatapdf.com
Carboxylic acids and olefinsPd catalyst with N-acyl sulfonamide ligandγ-Alkylidene lactones nih.gov
AlkynediolsPalladium catalystBenzannulated spiroketals researchgate.net

Nickel-Catalyzed Intramolecular Additions for Spirocycle Formation

Nickel catalysis has gained prominence for its ability to mediate unique transformations, including the formation of spirocyclic systems. acs.orgnih.govresearchgate.netcaltech.edu A significant advancement in this area is the enantioselective nickel-catalyzed α-spirocyclization of lactones. acs.orgnih.govresearchgate.netcaltech.edu This method allows for the synthesis of spirocycles containing all-carbon quaternary centers through the intramolecular addition of lactone enolates to aryl nitriles. The reaction demonstrates good functional group tolerance and can be used to forge 5-, 6-, and 7-membered rings with high enantioselectivity. acs.orgnih.govresearchgate.netcaltech.edu

The proposed mechanism involves the oxidative addition of an aryl halide to a nickel(0) complex, followed by ligand exchange and C-N bond formation to generate a nickel-imine intermediate. This intermediate then undergoes reductive elimination to afford an N-aryl imine, which is subsequently hydrolyzed to the β-keto lactone product. acs.org Additionally, photoredox and nickel dual catalysis has been explored for cascade reactions leading to arylated, tetra-substituted alkenes, which could be precursors to complex spirolactone analogs. researchgate.net

Table 3: Nickel-Catalyzed Spirocyclization of Lactones

SubstrateCatalyst SystemProductEnantiomeric Excess (ee)Reference
Lactone with tethered aryl nitrileNi(COD)₂ / Chiral Mandyphos ligandβ-Keto lactamup to 94% acs.org
Valerolactone substrateNickel catalyst7-membered spirocycleup to 90% acs.orgnih.govresearchgate.netcaltech.edu
Lactone substrateNickel catalyst5-membered spirocycleup to 84% acs.orgnih.govresearchgate.netcaltech.edu

Organocatalytic Cascade Reactions for Chiral Spirolactone Skeletons

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of complex chiral molecules. oaepublish.comoaepublish.com Chiral spirolactones, including the γ-butyrolactone core of this compound, are prime targets for these methodologies. oaepublish.comacs.orgacs.org Organocatalytic cascade reactions, where multiple bonds are formed in a single operation, are particularly powerful for building molecular complexity efficiently. rsc.orgresearchgate.net

These reactions often utilize readily available lactone-related frameworks as building blocks. oaepublish.comoaepublish.com For instance, the asymmetric [3+2] cycloaddition between benzolactone-derived olefins and various partners under chiral phosphine catalysis can generate highly complex chiral spirocyclopentenebenzolactone scaffolds. researchgate.net Another approach involves the organocatalytic spiroannulation of α-bromo-α,β-unsaturated aldehydes with benzofuran-2-one-derived alkenes, mediated by a chiral N-heterocyclic carbene, to yield chiral spirobenzofuranone-fused cyclohexenones. researchgate.net The synthesis of γ-butyrolactone autoregulators from Streptomycetes has also been achieved through a modular, organocatalytic two-step sequence. rsc.org

Table 4: Organocatalytic Approaches to Chiral Spirolactones

Reaction TypeCatalystSubstratesProductReference
[3+2] CycloadditionChiral phosphineBenzolactone-derived olefins and allenoatesChiral spirocyclopentenebenzolactones researchgate.net
SpiroannulationChiral N-heterocyclic carbeneα-Bromo-α,β-unsaturated aldehydes and benzofuran-2-one-derived alkenesChiral spirobenzofuranone-fused cyclohexenones researchgate.net
Aldol (B89426)/CyclizationOrganocatalystIsothiocyanato butyrolactone and isatinsOptically active bispiro[oxindole-butyrolactone] oaepublish.com

Electroorganic Synthesis Methods for Spiro Compounds

Electroorganic synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions, often avoiding the need for stoichiometric oxidants or reductants. nih.govresearchgate.netnih.gov The application of electrochemistry to the synthesis of spirolactones is a growing area of research.

A notable example is the electrochemical oxidative palladium-catalyzed carbonylation-carbocyclization of enallenols, which provides access to γ-lactones and spirolactones. nih.gov This method utilizes a catalytic amount of benzoquinone as an electron-transfer mediator in an undivided cell. Another approach is the electro-oxidative (3+2) annulation of alkenes with 1,3-diesters to furnish γ-butyrolactones. researchgate.netnih.gov This method is advantageous as it eliminates the need for external oxidants or bases and pre-activation of the substrates. researchgate.netnih.gov More recently, an electrochemical synthesis of spirolactones from α-tetralone derivatives using methanol (B129727) as a C1 source has been reported. nih.gov

Table 5: Electroorganic Synthesis of Spirolactones and Related Compounds

Reaction TypeCatalytic System/MediatorSubstratesProductReference
Oxidative Carbonylation-CarbocyclizationElectrochemical, Pd-catalyzed, Benzoquinone mediatorEnallenolsγ-Lactones and Spirolactones nih.gov
Dehydrogenative (3+2) AnnulationElectrochemical, Ferrocene mediatorAlkenes and 1,3-diestersγ-Butyrolactones researchgate.netnih.gov
SpirolactonizationElectrochemicalα-Tetralone derivatives and MethanolSpirolactones nih.gov

Retrosynthetic Analysis of the this compound System

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comwikipedia.orgfiveable.medeanfrancispress.comucoz.comyoutube.com For the this compound system, several disconnections can be envisioned based on the synthetic methodologies discussed previously.

A primary disconnection would target the lactone ring. The ester linkage can be broken via a retrosynthetic hydrolysis, leading to a γ-hydroxy carboxylic acid. This precursor highlights the potential for a lactonization reaction in the forward synthesis.

Another key disconnection involves the α,β-unsaturated system within the butenolide ring. A retro-aldol or a related disconnection across the C3-C4 double bond could lead to a dicarbonyl compound or a keto-aldehyde, which could be formed through an intramolecular aldol condensation in the synthetic direction. youtube.com

The spirocyclic junction itself is a critical point for disconnection. A retro-spirocyclization could lead to a cyclopentanone derivative with a side chain containing the precursor to the butenolide ring. This approach is suggested by syntheses of related spirocyclic ketones.

Considering the catalytic methods, a retrosynthetic approach might involve disconnections that lead to precursors suitable for palladium-catalyzed cyclizations or nickel-catalyzed intramolecular additions. For example, a retro-palladium-catalyzed allylic alkylation would lead to an open-chain precursor with an allylic leaving group and a nucleophilic ester enolate. Similarly, a retro-nickel-catalyzed spirocyclization would suggest a precursor containing a lactone and a tethered aryl nitrile.

A convergent retrosynthetic strategy could involve the separate synthesis of a functionalized cyclopentanone and a butenolide precursor, which are then joined in a key bond-forming step to construct the spirocyclic core.

Table 6: Key Retrosynthetic Disconnections for this compound

DisconnectionPrecursor TypeCorresponding Forward Reaction
C-O bond of lactoneγ-Hydroxy carboxylic acidLactonization
C3=C4 double bondDicarbonyl or keto-aldehydeIntramolecular aldol condensation
Spirocyclic junctionFunctionalized cyclopentanone derivativeSpirocyclization
C-C bond formed via Pd-catalysisOpen-chain allylic esterIntramolecular Pd-catalyzed allylic alkylation
C-C bond formed via Ni-catalysisLactone with tethered aryl nitrileIntramolecular Ni-catalyzed addition

Chemical Reactivity and Transformation of 1 Oxaspiro 4.4 Non 3 En 2 One and Its Derivatives

Reactions Involving the γ-Lactone Moiety

The γ-lactone ring is a key functional group that can undergo various nucleophilic acyl substitution reactions. These transformations are fundamental for converting the lactone into other functional groups or for opening the ring to create linear derivatives.

Hydrolysis: Under basic or acidic conditions, the lactone can be hydrolyzed to the corresponding γ-hydroxy carboxylic acid. This ring-opening reaction is a fundamental process, often considered in the metabolic pathways of biologically active lactones. The general mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to yield the ring-opened product. researchgate.net

Aminolysis: The reaction of the lactone with amines provides access to γ-hydroxy amides. This transformation is particularly useful in medicinal chemistry for creating derivatives with altered pharmacokinetic properties. The reaction can be facilitated by catalysts such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), which activates the lactone's carbonyl group towards nucleophilic attack. organic-chemistry.org This method allows the reaction to proceed under mild conditions with stoichiometric amounts of the amine. organic-chemistry.org Both γ- and δ-lactones react efficiently, though steric hindrance in the amine can affect reactivity. organic-chemistry.org Mechanized synthesis, such as ball-milling, has also been shown to be an effective, solvent-free method for the aminolysis of unprotected sugar lactones, highlighting an environmentally friendly approach to amide formation. mdpi.com

Reduction: The carbonyl group of the lactone can be selectively reduced. Partial reduction yields a lactol (a cyclic hemiacetal), which is a versatile intermediate for further transformations. Achieving this selective reduction can be challenging, as many reducing agents will proceed to the corresponding diol. researchgate.net Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are often employed to achieve this selectivity due to steric hindrance. researchgate.netmdpi.comwikipedia.org For instance, L-Selectride has been used to form a lactol from a lactone in the synthesis of the drug Aprepitant. researchgate.net Complete reduction of the lactone to the corresponding diol can be achieved with more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Table 1: Key Reactions of the γ-Lactone Moiety

Reaction Type Reagent(s) Product Type Notes
Hydrolysis H₃O⁺ or OH⁻ γ-Hydroxy carboxylic acid Basic ring-opening reaction. researchgate.net
Aminolysis R₂NH, LiNT₂ γ-Hydroxy amide Catalyst activates the lactone carbonyl. organic-chemistry.org
Partial Reduction L-Selectride® Lactol (cyclic hemiacetal) Bulky reagent prevents over-reduction. researchgate.netwikipedia.org
Full Reduction LiAlH₄ Diol Powerful reducing agent opens the lactone.

Chemical Transformations of the Unsaturated System (e.g., C=C bond)

The α,β-unsaturated nature of the butenolide ring provides sites for both electrophilic and nucleophilic additions, as well as cycloaddition reactions. The conjugated system includes the C2-C3 double bond and the C4 carbonyl group of the lactone. nih.gov

Hydrogenation: The carbon-carbon double bond can be reduced via catalytic hydrogenation. Reagents like palladium on carbon (Pd/C) with hydrogen gas are typically used. utsouthwestern.edu This reaction saturates the butenolide ring, leading to the corresponding γ-butyrolactone derivative. The stereochemistry of the addition is typically syn, with hydrogen adding to the less sterically hindered face of the molecule.

Epoxidation: The electron-deficient double bond can be epoxidized to form a spirocyclic epoxide. This reaction introduces a reactive three-membered ring, which can be a precursor for further functionalization. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common reagents for this transformation. nih.gov The synthesis of spiro-γ-butenolide-γ-butyrolactones has been achieved through an m-CPBA-mediated oxidation of β-furyl amides, where a tethered amide acts as a nucleophile in a spirolactonization cascade. nih.gov

Cycloaddition Reactions: The double bond of the butenolide can act as a dienophile in Diels-Alder reactions or participate in other cycloadditions to build more complex polycyclic systems. For example, spirocyclic oxindole-butenolides have been synthesized through three-component cycloadditions involving isatins, allenoates, and isocyanides. nih.gov

Michael Addition: The C3 position is susceptible to conjugate addition by nucleophiles. This reaction is a powerful tool for introducing substituents at the β-position of the lactone. For instance, the synthesis of fused butyrolactones can involve an intramolecular Michael addition. nih.gov

Table 2: Transformations of the Unsaturated Butenolide System

Reaction Type Reagent(s) Product Feature Notes
Catalytic Hydrogenation H₂, Pd/C Saturated γ-lactone Syn-addition of hydrogen. utsouthwestern.edu
Epoxidation m-CPBA Spiro-epoxide Adds a reactive oxirane ring. nih.govnih.gov
Cycloaddition Dienes, etc. Polycyclic systems Builds molecular complexity. nih.gov
Michael Addition Nucleophiles β-Substituted lactone Forms a new C-C or C-heteroatom bond. nih.gov

Derivatization Strategies for Functionalization of the Spirocyclic Core

Functionalization of the spirocyclic core allows for the fine-tuning of the molecule's properties and the construction of complex, three-dimensional structures. sigmaaldrich.com These strategies often rely on controlling the regio- and stereoselectivity of the reactions.

Condensation Reactions for Scaffold Elaboration

Condensation reactions are crucial for building upon the spirocyclic framework or for constructing the framework itself. The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, is a key strategy. rsc.orgpurechemistry.org Multi-component domino reactions, such as a Knoevenagel/Michael/cyclization sequence, have been used to synthesize spiro compounds with good yields under green conditions, for example, using an ionic liquid catalyst and microwave assistance. mdpi.com

Intramolecular condensation reactions are also powerful tools. For instance, an intramolecular Knoevenagel-Claisen type condensation has been employed to synthesize spiro-2H-furan-3-ones from steroidal precursors. beilstein-journals.orgnih.gov Similarly, asymmetric aldol (B89426) reactions of silyloxyfurans, which are butenolide precursors, have been extensively studied to construct chiral γ-butenolides. acs.org

Regio- and Stereoselective Functional Group Interconversions

Controlling the stereochemistry during functional group manipulations is critical for synthesizing specific isomers of complex molecules. The stereoselective reduction of ketones is a well-established field, with methods applicable to spirocyclic systems. wikipedia.orgnih.gov

The use of sterically demanding reducing agents like L-Selectride® allows for the diastereoselective reduction of carbonyl groups, often yielding the thermodynamically more stable alcohol. wikipedia.orgnih.govorganic-chemistry.org Biocatalysis, using plant or microbial enzymes, also offers a green alternative for the stereoselective reduction of prochiral ketones to obtain optically active alcohols. nih.gov

Oxidative cyclizations can also be performed with high stereoselectivity. For example, the bromoetherification of dihydroxybutenolides provides a route to 1,6-dioxaspiro[4.4]non-3-en-2-ones, demonstrating a stereoselective method to form related spirolactone systems. umich.edu

Introduction of Exocyclic Methylene Groups

The introduction of an exocyclic methylene group, particularly at the α-position to the lactone carbonyl (forming an α-methylene-γ-lactone), is a significant transformation as this motif is present in many biologically active natural products. nih.gov

Synthetic methods to achieve this include the palladium-catalyzed cyclocarbonylation of appropriate alkynols. beilstein-journals.org Another approach involves a three-step synthesis starting from cyclic olefins, which are converted to fused cyclobutanones, then oxidized to lactones, and finally, undergo elimination to introduce the exocyclic double bond. acs.org A newer synthetic method for creating exocyclic methylene α,β-unsaturated γ-lactones has also been developed, further expanding the toolkit for accessing these important structures. rsc.org

Strategic Applications of 1 Oxaspiro 4.4 Non 3 En 2 One in Complex Molecule Synthesis

Utilization as a Versatile Building Block in Complex Organic Synthesis

The 1-oxaspiro[4.4]non-3-en-2-one core, featuring a lactone fused to a cyclopentane (B165970) ring, presents multiple sites for chemical modification, rendering it a versatile building block in organic synthesis. The enone functionality within the lactone ring is susceptible to a variety of transformations, including conjugate additions and cycloadditions, allowing for the introduction of diverse substituents and the construction of more elaborate structures.

While direct applications of the parent this compound are not extensively documented in readily available literature, the broader class of oxaspirocycles is recognized for its synthetic utility. rsc.org The inherent strain and stereoelectronic properties of the spirocyclic system can influence the stereochemical outcome of reactions, providing a pathway to enantiomerically enriched products. rsc.org For instance, the development of general approaches to enantiomerically pure spirocyclic α,β-butenolides highlights the potential of related spiro-lactones as key building blocks for complex molecules.

The reactivity of the double bond and the carbonyl group can be strategically exploited. For example, Michael additions to the α,β-unsaturated lactone can introduce a wide range of nucleophiles at the 3-position, while the carbonyl group can undergo reactions such as aldol (B89426) condensations or Grignard additions. These transformations enable the elaboration of the spirocyclic core into more complex structures, demonstrating the potential of this compound and its analogs as foundational elements in synthetic campaigns.

Role as an Intermediate in the Production of Agrochemicals and Specialty Chemicals

A significant and well-documented application of a derivative of this compound is in the synthesis of the insecticide and acaricide, Spiromesifen (B166731). Specifically, the compound 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one serves as a key intermediate in the production of this important agrochemical. nih.gov

Spiromesifen belongs to the class of spirocyclic tetronic acid derivatives, which are known for their potent activity against various pests. The synthesis of Spiromesifen involves the esterification of the hydroxyl group of 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one with 3,3-dimethylbutyryl chloride. This reaction highlights the industrial relevance of the this compound scaffold as a crucial component in the manufacturing of high-value specialty chemicals.

The following table summarizes the key transformation in the synthesis of Spiromesifen from its this compound-based intermediate:

ReactantReagentProductApplication
4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one3,3-dimethylbutyryl chlorideSpiromesifenAgrochemical (Insecticide, Acaricide)

This application underscores the economic and practical importance of this class of spirocyclic compounds in the agrochemical industry. The development of efficient synthetic routes to these intermediates is a key focus of process chemistry research.

Integration into Natural Product Total Synthesis

The spiro[4.4]nonane framework is a recurring motif in a number of natural products, often contributing to their unique biological activities. While the direct incorporation of the parent this compound into the total synthesis of a specific natural product is not prominently reported, the synthesis of natural products containing spiro-lactone substructures provides a conceptual blueprint for its potential utility.

The challenge in natural product synthesis often lies in the stereocontrolled construction of complex three-dimensional structures. The rigid conformation of the 1-oxaspiro[4.4]nonane system can serve as a valuable stereochemical control element, guiding the formation of new stereocenters. Synthetic strategies targeting natural products containing a spiro[4.4]nonane core often involve intramolecular cyclization reactions, where a precursor containing both ring fragments is induced to form the spirocyclic junction.

For instance, the synthesis of alkaloids containing a spiro[4.4]nonane core often relies on carefully designed cyclization strategies. dtu.dk Although these examples may not directly employ this compound, they demonstrate the importance of the spiro[4.4]nonane skeleton in natural product chemistry and suggest the potential for this lactone to serve as a starting point for the synthesis of such complex targets. The development of methodologies to convert this compound into key intermediates for natural product synthesis remains an area of interest for synthetic chemists.

Precursor for the Construction of Diverse Spirocyclic Ring Systems

The inherent reactivity of this compound makes it a potential precursor for the synthesis of a variety of other spirocyclic systems. The lactone ring can be manipulated to generate different heterocyclic or carbocyclic rings, expanding the diversity of accessible spiro-compounds.

One potential transformation is the conversion of the lactone to a lactam, which would provide access to spiro-β-lactams or other nitrogen-containing spirocycles. Spiro-β-lactams are an important class of compounds with diverse biological activities. While direct synthesis from this compound is not explicitly detailed, the general interest in spiro-β-lactam synthesis suggests this as a plausible synthetic avenue. nih.gov

Furthermore, the cyclopentane ring can be modified through ring-opening or ring-expansion reactions, leading to different spirocyclic frameworks. The double bond in the lactone ring also offers a handle for various cycloaddition reactions, which could be employed to construct fused or bridged ring systems onto the spirocyclic core.

The following table illustrates some potential, albeit not yet explicitly documented, transformations of this compound to generate other spirocyclic systems:

Starting MaterialPotential TransformationResulting Spirocyclic System
This compoundLactone to Lactam ConversionSpiro-β-lactam or other nitrogen-containing spirocycles
This compoundCycloaddition ReactionsFused or Bridged Spirocyclic Systems
This compoundRing-Opening/Ring-Expansion of CyclopentaneSpirocycles with different ring sizes

The exploration of these transformations could unlock new pathways to novel spirocyclic scaffolds with potential applications in medicinal chemistry and materials science.

In Vitro Bioactivity and Mechanistic Investigations of 1 Oxaspiro 4.4 Non 3 En 2 One Analogs

Exploration of Spirocyclic Scaffolds in Biologically Active Compounds

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are increasingly recognized for their significant potential in drug discovery and medicinal chemistry. examveda.comcaymanchem.com The introduction of a spiro center imparts a rigid, three-dimensional geometry to a molecule, a feature that stands in contrast to the often-planar structures of many traditional therapeutic agents. nih.gov This enhanced three-dimensionality and higher proportion of sp³-hybridized atoms can lead to improved physicochemical properties, such as increased solubility and better metabolic stability, as well as more favorable pharmacokinetic profiles. nih.govirac-online.org

The constrained conformation of spirocyclic compounds can enhance their binding affinity and selectivity for specific biological targets by locking the orientation of key interacting functional groups in a more favorable arrangement for receptor binding. nih.govsigmaaldrich.com This can lead to a reduction in off-target interactions, potentially resulting in fewer side effects. irac-online.org The novelty of spirocyclic structures also provides an avenue for developing new chemical entities with unique biological activities and the potential for new intellectual property. cabidigitallibrary.org Although the synthesis of these complex structures can be challenging, their value is demonstrated by their presence in a variety of approved drugs and numerous promising drug candidates targeting a wide range of diseases, including cancer, as well as metabolic, infectious, and neurological disorders. examveda.comcaymanchem.comcabidigitallibrary.org

Mechanism of Action at the Molecular and Cellular Level (In Vitro Studies)

The primary in vitro mechanism of action for analogs of 1-Oxaspiro[4.4]non-3-en-2-one, particularly the well-studied derivative spiromesifen (B166731), is the inhibition of the enzyme acetyl-CoA carboxylase (ACC). examveda.comnih.govirac-online.org ACCase is a critical enzyme in the biosynthesis of lipids, catalyzing the initial and rate-limiting step of converting acetyl-CoA to malonyl-CoA. nih.gov By inhibiting this enzyme, these compounds disrupt the production of fatty acids, which are essential for building cell membranes and storing energy. nih.gov This disruption of lipogenesis ultimately leads to the observed biological effects. examveda.comcabidigitallibrary.org The active form of these compounds, the enol, acts by inhibiting the carboxyltransferase partial reaction of ACCase. nih.gov

Further evidence for this target-site mechanism comes from resistance studies. In the greenhouse whitefly (Trialeurodes vaporariorum), resistance to spiromesifen has been strongly associated with a specific amino acid substitution (E645K) in the ACCase enzyme, indicating a direct interaction between the compound and the enzyme at a molecular level. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogs (In Vitro)

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound analogs, research has focused on modifying different parts of the molecule to understand their contribution to efficacy. The core spirocyclic keto-enol structure is considered essential for activity. researchgate.net

Modifications to the substituents on the phenyl ring have been shown to be critical. For example, the development of spiromesifen involved the optimization of this part of the molecule, with the 2,4,6-trimethylphenyl ('mesityl') group providing improved acaricidal activity against certain species compared to other substitution patterns like the 2,4-dichloro derivative. researchgate.net

Furthermore, acylation of the enol group of the tetronic acid moiety is another key area of modification. The conversion of the parent enol to different ester derivatives can significantly impact biological potency and plant compatibility. researchgate.net The table below summarizes the general SAR findings for this class of compounds based on descriptive data from the literature.

Compound/Analog Structural Modification Observed In Vitro Activity Trend Reference
Spirodiclofen2,4-dichlorophenyl substituent, spiro-tetronic acid coreAcaricidal activity researchgate.net
Spiromesifen2,4,6-trimethylphenyl (mesityl) substituent, spiro-tetronic acid coreImproved acaricidal activity against specific mite species compared to early analogs. researchgate.net
Acylated AnalogsEsterification of the 4-hydroxy group (e.g., pivaloyl derivative)High acaricidal potential. researchgate.net
Isoquinoline AnalogsO-(3-hydroxypropyl) substitution on a different (isoquinolin-1-one) scaffoldDemonstrates the principle that specific substitutions can enhance antitumor activity, a concept applicable across different scaffolds. nih.gov

Conformational Analysis and its Influence on Biological Recognition

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. The spirocyclic nature of this compound and its analogs imparts significant conformational rigidity, which plays a crucial role in their biological recognition. nih.gov

X-ray crystallography studies of derivatives, such as 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate (B1203000), provide detailed insights into the molecule's spatial arrangement. nih.gov These analyses reveal that the cyclopentane (B165970) ring can adopt specific conformations, such as envelope and twisted forms. nih.gov The furan (B31954) ring of the oxaspiro core and the attached phenyl ring are held at a defined dihedral angle relative to each other. nih.gov For instance, in the benzoate derivative, the furan ring forms a dihedral angle of 68.26° with the 2,4,6-trimethylphenyl ring. nih.gov

This fixed, non-planar orientation of the different structural components is key to how the molecule fits into the binding site of its target enzyme, ACCase. The specific spatial relationship between the spirocyclic lactone and the substituted phenyl ring is thought to be essential for the precise interactions with amino acid residues in the enzyme's active site. The fact that a single amino acid change in the target enzyme can lead to resistance further underscores the high degree of specificity in this molecular recognition event, which is fundamentally governed by the compound's conformation. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Oxaspiro 4.4 Non 3 En 2 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-Oxaspiro[4.4]non-3-en-2-one. A full assignment is achieved through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, multiplicity, and connectivity of protons. For the parent compound, distinct signals are expected for the vinyl protons of the α,β-unsaturated lactone ring and the aliphatic protons of the cyclopentane (B165970) ring. The vinyl protons (H-3 and H-4) typically appear in the downfield region (δ 6.0-7.5 ppm) due to the deshielding effects of the double bond and the carbonyl group. The protons on the cyclopentane ring (H-6, H-7, H-8, H-9) would resonate in the upfield aliphatic region (δ 1.5-2.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon (C-2) of the lactone, which is highly deshielded (δ > 170 ppm), and the sp²-hybridized carbons of the double bond (C-3 and C-4). The spiro carbon (C-5), a quaternary sp³ carbon, shows a characteristic chemical shift. The four methylene (B1212753) carbons of the cyclopentane ring (C-6, C-7, C-8, C-9) would appear in the aliphatic region.

2D NMR Techniques:

COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, allowing for the tracing of the proton network within the cyclopentane and butenolide rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, definitively assigning the proton signal to its corresponding carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹³C Shift (δ, ppm)Predicted ¹H Shift (δ, ppm)Multiplicity
2~175--
3~125~6.2d
4~150~7.4d
5~90--
6, 9~38~2.0m
7, 8~26~1.8m

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and formula of a compound, as well as gaining structural insights from its fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides a highly accurate mass measurement of the molecular ion. mdpi.combris.ac.uk For this compound (C₈H₁₀O₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 139.0754. An experimental measurement confirming this value would establish the molecular formula with high confidence.

Fragmentation Analysis: Under ionization conditions that induce fragmentation, such as electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule breaks apart in a predictable manner. The fragmentation pattern of five-membered lactones is often characterized by the neutral loss of carbon monoxide (CO) and/or water (H₂O). researchgate.net For the this compound structure, characteristic fragmentation pathways could include:

Loss of CO: A common fragmentation for lactones, leading to a fragment ion.

Retro-Diels-Alder (RDA) type cleavage: Cleavage of the spirocyclic system could lead to the loss of cyclopentene (B43876).

Cleavage of the cyclopentane ring: Loss of ethylene or other small hydrocarbon fragments from the saturated ring.

Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure. researchgate.netresearchgate.net

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z (Nominal Mass)Possible FormulaProposed Identity/Loss
138C₈H₁₀O₂Molecular Ion [M]⁺
110C₇H₁₀O[M - CO]⁺
95C₆H₇OFragment from ring cleavage
82C₅H₆OFragment from ring cleavage
68C₅H₈Loss of C₃H₂O₂ (from RDA-type cleavage)

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformational Analysis

While the parent this compound is achiral, many of its derivatives are chiral, making X-ray crystallography essential for determining the absolute stereochemistry of stereogenic centers. For the parent compound, this method would unequivocally confirm the spirocyclic nature and the planarity of the butenolide ring.

A study on a closely related derivative, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one , provides valuable insight into the structural features of this ring system. nih.gov The analysis revealed that the five-membered cyclopentyl ring adopts an envelope conformation, where one carbon atom is out of the plane formed by the other four. nih.gov This type of detailed conformational information is unique to X-ray diffraction analysis.

The crystallographic data provides precise measurements of bond lengths and angles, confirming the expected values for sp² and sp³ hybridized carbons and the geometry of the ester group within the lactone ring. nih.gov

Table 3: Selected Crystallographic Data for the Derivative 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one

This table presents key structural parameters determined by X-ray crystallography for a derivative, illustrating the type of data obtained from this method. nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Selected Bond Lengths (Å)
C2=O21.220 (2)
C2–C31.457 (2)
C3=C41.344 (2)
C4–O11.365 (2)
O1–C5 (Spiro)1.472 (2)
Conformation
Cyclopentyl RingEnvelope

Computational and Theoretical Studies on 1 Oxaspiro 4.4 Non 3 En 2 One

Molecular Modeling and Conformational Analysis of the Spirocyclic System

The defining feature of 1-Oxaspiro[4.4]non-3-en-2-one is its spirocyclic core, where a cyclopentane (B165970) ring is fused to a dihydrofuranone ring through a common quaternary carbon atom. The conformational flexibility of this system is a key determinant of its physical and chemical behavior. Molecular modeling techniques, ranging from classical molecular mechanics to more sophisticated quantum chemical methods, have been employed to probe the energetically favorable conformations of this and related spirocyclic systems.

A significant finding from X-ray crystallographic studies of a substituted derivative, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, reveals that the five-membered cyclopentyl ring preferentially adopts an envelope conformation. nih.gov In this arrangement, one of the carbon atoms is puckered out of the plane formed by the other four, a common feature for cyclopentane rings that minimizes torsional strain. nih.gov This experimental observation provides a crucial benchmark for computational models. Theoretical calculations can further explore the energy landscape of the cyclopentane ring, identifying the transition states between different envelope and twist conformations and quantifying the energetic barriers for these conformational changes.

Table 1: Conformational Details of a Substituted this compound Derivative

FeatureObservationSource
Cyclopentyl Ring ConformationEnvelope nih.gov
Out-of-Plane AtomOne carbon atom of the cyclopentyl ring nih.gov

This data is based on the crystal structure of 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a powerful lens through which to examine the electronic structure of this compound. These calculations can map the electron density distribution, identify the locations of highest and lowest electron density, and quantify the energies of the molecular orbitals. This information is paramount for predicting the molecule's reactivity towards electrophiles and nucleophiles.

The presence of the α,β-unsaturated lactone moiety creates a highly polarized system. The carbonyl oxygen and the ether oxygen atom are regions of high electron density, making them susceptible to attack by electrophiles. Conversely, the carbonyl carbon and the β-carbon of the double bond are electron-deficient and are thus prime targets for nucleophilic attack. Quantum chemical calculations can quantify the partial charges on each atom, providing a more nuanced understanding of the molecule's electrostatic potential.

Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap provides an estimate of the molecule's kinetic stability. For instance, a smaller HOMO-LUMO gap suggests a higher propensity for chemical reactions.

Computed descriptors, such as the topological polar surface area (TPSA), offer a simplified yet effective measure of the molecule's polarity. The TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This parameter is particularly useful in medicinal chemistry for predicting cell permeability. For 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, the computed TPSA is 46.5 Ų, indicating a moderate degree of polarity. nih.gov Another computed descriptor, the complexity, which is a measure of the intricacy of the molecular structure, is calculated to be 433 for the same derivative. nih.gov

Table 2: Computed Electronic Properties of a Substituted this compound Derivative

PropertyValueSource
Topological Polar Surface Area46.5 Ų nih.gov
Complexity433 nih.gov

This data is for 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one.

Computational Elucidation of Reaction Mechanisms in Spirolactone Synthesis

The synthesis of spiro-lactones, including this compound, often involves intricate reaction pathways. Computational chemistry has emerged as a powerful tool to elucidate the mechanisms of these transformations, providing insights that are often difficult to obtain through experimental means alone. By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and transition states, as well as their relative energies.

One general strategy for the synthesis of spirocyclic lactones involves the intramolecular cyclization of a suitable precursor. For example, the enantioselective nickel-catalyzed α-spirocyclization of lactones to form all-carbon quaternary centers has been reported. acs.org While this study focused on a broader class of spiro-lactones, the authors noted their intention to use computational investigations to better understand the reaction mechanism and the origins of enantioselectivity. acs.org Such computational studies would likely involve modeling the catalytic cycle, including the oxidative addition, ligand exchange, and reductive elimination steps, to determine the rate-determining step and the factors that control the stereochemical outcome. acs.org

Another relevant synthetic approach involves radical cyclizations. For instance, the synthesis of the structurally related 1-azaspiro[4.4]nonane skeleton has been achieved through a domino radical bicyclization. nih.gov This process involves the formation of radical intermediates that undergo sequential cyclization reactions. nih.gov Computational studies of such radical-mediated processes can help to understand the regioselectivity and stereoselectivity of the cyclization steps by calculating the activation barriers for the various possible reaction pathways.

By understanding the energetic profiles of these synthetic routes, computational chemistry can aid in the optimization of reaction conditions, the design of more efficient catalysts, and the prediction of the feasibility of novel synthetic strategies for accessing this compound and its analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Oxaspiro[4.4]non-3-en-2-one?

  • The compound is synthesized via condensation reactions. For example, reacting 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one (HTPO) with benzoyl chloride in the presence of triethylamine and 4-dimethylaminopyridine yields derivatives. Purification involves silica gel column chromatography with ethyl acetate/petroleum ether eluents and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation. X-ray crystallography is also used to resolve spirocyclic geometry and confirm bond lengths/angles. Single-crystal diffraction data, refined using SHELXL, provide precise structural details .

Q. What is the role of this compound in agrochemical research?

  • It serves as a key intermediate in synthesizing Spiromesifen, a miticide and insecticide. Its derivatives are studied for pesticidal activity, with modifications to the spirocyclic core influencing bioactivity .

Q. How can purity and stability be assessed for this compound?

  • High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) validate purity (>95%). Stability studies under varying temperatures and solvents (e.g., chloroform, ethanol) are conducted to assess degradation pathways .

Advanced Research Questions

Q. How is positional disorder addressed in X-ray crystallographic analysis of this compound derivatives?

  • Positional disorder in cyclopentane rings is resolved using SHELXL refinement with PART and SIMU instructions. Distance restraints (e.g., 1.510–1.517 Å for C–C bonds) and split atoms (e.g., C23A/C23B) are applied to model disordered regions .

Q. What computational approaches are suitable for modeling reaction mechanisms involving this spirocyclic compound?

  • Density Functional Theory (DFT) calculations predict reaction pathways, such as ring-opening or cyclization steps. Molecular docking studies can explore interactions with biological targets (e.g., insect acetylcholinesterase) .

Q. How can contradictory data on reaction yields be resolved in synthetic protocols?

  • Systematic optimization of catalysts (e.g., Lewis acids), solvents, and reaction temperatures is recommended. Reproducibility checks using standardized protocols (e.g., anhydrous conditions, inert atmosphere) minimize variability .

Q. What strategies validate analytical methods for detecting metabolites of this compound in environmental samples?

  • Independent validation per OPPTS 850.7100 guidelines includes spike/recovery experiments, matrix-matched calibration, and cross-laboratory comparisons. High-resolution MS and isotopic labeling (e.g., deuterated analogs) enhance detection accuracy .

Methodological Considerations

  • Structural Analysis : Use SHELX programs (SHELXL, SHELXS) for crystallographic refinement and ORTEP-III for graphical representation of thermal ellipsoids .
  • Data Reproducibility : Document reaction conditions (e.g., stoichiometry, solvent purity) and analytical parameters (e.g., NMR pulse sequences, HPLC gradients) to align with IUCr standards .
  • Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with academic and safety guidelines .

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